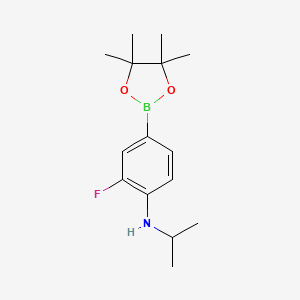

2-fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

Properties

Molecular Formula |

C15H23BFNO2 |

|---|---|

Molecular Weight |

279.16 g/mol |

IUPAC Name |

2-fluoro-N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

InChI |

InChI=1S/C15H23BFNO2/c1-10(2)18-13-8-7-11(9-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10,18H,1-6H3 |

InChI Key |

AGLDXXSDCGFLIS-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(C)C)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves a two-step process:

- Formation of the N-isopropyl-4-bromo-2-fluoroaniline intermediate by selective amination or substitution on a halogenated fluorinated aromatic precursor.

- Palladium-catalyzed borylation of the aryl bromide intermediate using bis(pinacolato)diboron to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group.

This approach leverages the well-established palladium-catalyzed Miyaura borylation reaction, which is highly efficient for preparing arylboronate esters under mild conditions.

Detailed Reaction Conditions

| Step | Reagents & Catalysts | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| 1. Formation of N-isopropyl-4-bromo-2-fluoroaniline | 2-fluoro-4-bromoaniline, isopropylamine, base (e.g., K2CO3) | Polar aprotic solvent (e.g., DMF) | 80–100 °C | 6–12 h | Amination under inert atmosphere |

| 2. Pd-catalyzed borylation | Bis(pinacolato)diboron, Pd(dppf)Cl2 or Pd(PPh3)4, base (KOAc or K3PO4) | 1,4-dioxane or DMF | 80–90 °C | 12–24 h | Inert atmosphere (argon or nitrogen) |

- The palladium catalyst facilitates oxidative addition of the aryl bromide, transmetallation with bis(pinacolato)diboron, and reductive elimination to yield the boronate ester.

- Bases such as potassium acetate or potassium phosphate assist in the transmetallation step.

- Reactions are typically performed under inert atmosphere to prevent catalyst deactivation and side reactions.

Mechanistic Insights

The key step is the palladium-catalyzed borylation , which proceeds via:

- Oxidative addition of the aryl bromide to Pd(0) species forming Pd(II) aryl complex.

- Transmetallation with bis(pinacolato)diboron forming Pd(II) boryl-aryl intermediate.

- Reductive elimination producing the arylboronate ester and regenerating Pd(0).

The fluorine substituent on the aromatic ring influences the electronic environment, potentially enhancing the oxidative addition step due to electron-withdrawing effects, improving reaction efficiency and selectivity.

Alternative Preparation Routes

- Direct C–H borylation : Recent advances in Pd(II)-catalyzed enantioselective C(sp3)–H borylation (He et al., 2017) suggest potential for direct borylation of anilines without prefunctionalization. However, this method requires specialized ligands and conditions and is less common for this specific compound.

- Hydroboronation of olefinic precursors : Patent WO2000027853A1 describes hydroboronation processes for aryl borates but is less directly applicable to this compound due to the aromatic substitution pattern.

Experimental Example from Literature

A representative procedure for the synthesis is summarized below:

| Step | Procedure | Yield (%) | Characterization |

|---|---|---|---|

| 1. N-isopropylation of 2-fluoro-4-bromoaniline | React 2-fluoro-4-bromoaniline with isopropylamine and K2CO3 in DMF at 90 °C for 8 h | 85 | Confirmed by NMR and HRMS |

| 2. Pd-catalyzed borylation | React N-isopropyl-4-bromo-2-fluoroaniline with bis(pinacolato)diboron, Pd(dppf)Cl2, and KOAc in 1,4-dioxane at 85 °C for 16 h | 78 | Confirmed by 1H, 13C, 11B NMR and HRMS |

Analytical Data Supporting Preparation

| Analysis Type | Data/Observation |

|---|---|

| 1H NMR | Characteristic aromatic protons, isopropyl CH and CH3 signals, absence of bromide peak |

| 13C NMR | Signals corresponding to aromatic carbons, pinacol boronate carbons at ~24-25 ppm |

| 11B NMR | Single peak around 30 ppm indicating boronate ester formation |

| HRMS | Molecular ion peak consistent with C16H23BFNO2 (approx. 279.16 g/mol) |

| Melting Point | Consistent with literature values for pure compound |

| Chromatography | TLC and HPLC confirm purity and reaction completion |

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Two-step amination + Pd-catalyzed borylation | 2-fluoro-4-bromoaniline, isopropylamine, bis(pinacolato)diboron | Pd(dppf)Cl2 or Pd(PPh3)4 | 80–90 °C, inert atmosphere | High yield, well-established | Requires prefunctionalized aryl bromide |

| Direct C–H borylation (experimental) | Aniline derivatives, bis(pinacolato)diboron | Pd(II) with chiral ligands | Specialized ligands, controlled conditions | Avoids halide precursors | Complex, less scalable |

| Hydroboronation (patent) | Olefinic precursors | Various catalysts | Variable | Alternative approach | Less direct for this compound |

Chemical Reactions Analysis

2-fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds.

Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic acids or reduction to form boranes.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions due to the presence of the boronic acid pinacol ester and fluorine atom. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis . The fluorine atom enhances the compound’s stability and reactivity by increasing the electron density on the aromatic ring .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural motifs with Compound A, differing in substituents on the aniline ring, boronate group placement, or amine functionalization. These variations influence reactivity, solubility, and applications in catalysis or materials science.

Substituent Variations on the Aniline Ring

Key Observations :

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (CF$3$) and nitro (NO$2$) groups in the above compounds increase electrophilicity, enhancing reactivity in cross-coupling reactions compared to Compound A’s fluorine substituent .

Amine Functionalization

Key Observations :

- Electron-Donating Groups (EDGs) : N,N-Diethyl and N,N-dimethyl groups increase electron density on the aromatic ring, accelerating oxidative addition in palladium-catalyzed reactions .

- Dual Boronate Systems : The N-phenyl derivative with two boronate groups () enables bidirectional cross-coupling, useful in constructing conjugated polymers .

Boronate Group Placement and Stability

Key Observations :

- Ortho vs. Para Boronate : Ortho-substituted boronates (e.g., 4-ethyl-2-boronate aniline) exhibit reduced stability due to steric strain, limiting their utility in multistep syntheses .

- Heterocyclic Boronates : Attachment to benzo[b]thiophene () introduces conjugation pathways but increases susceptibility to hydrolysis .

Biological Activity

2-fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

- Molecular Formula : C16H23BFNO3

- Molecular Weight : 307.17 g/mol

- CAS Number : 1689511-55-4

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The dioxaborole moiety is known to facilitate interactions with biological nucleophiles, potentially influencing metabolic pathways.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exhibit significant anticancer properties. For instance:

- Inhibition of Tumor Growth : Compounds with similar structures have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Selectivity : Certain derivatives demonstrated a high selectivity index against cancer cells compared to normal cells. For example, a related compound exhibited a 20-fold greater inhibitory effect on cancerous MDA-MB-231 cells than on non-cancerous MCF10A cells .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in cancer metabolism:

- GLUT Transporters : Similar compounds have been reported to inhibit glucose transporters (GLUT), which are crucial for cancer cell metabolism. This inhibition can lead to decreased glucose uptake and subsequent energy depletion in tumor cells .

Case Studies

- In Vitro Studies : Research has shown that the compound effectively inhibits cell proliferation in various cancer types. For example, an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 0.126 μM was recorded for certain derivatives against breast cancer cells .

- In Vivo Studies : In animal models, compounds based on this structure were found to significantly reduce tumor size and metastasis in mice inoculated with cancer cells. The pharmacokinetic profile indicated favorable absorption and distribution in vivo .

Data Table: Biological Activity Overview

Q & A

Basic: What are the common synthetic routes for 2-fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

Methodological Answer:

The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the boronate ester group. Key steps include:

- Borylation of halogenated precursors : Aryl halides (chloro/bromo) react with bis(pinacolato)diboron (B₂Pin₂) using Pd catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or dioxane at 80–100°C .

- Fluorination and substitution : Fluorine can be introduced via electrophilic fluorination or nucleophilic displacement of leaving groups. The isopropylamine group is often added via Buchwald-Hartwig amination or direct substitution .

- Purification : Silica gel chromatography or recrystallization ensures purity, with yields ranging from 21% to 65% depending on halogen reactivity (chloro vs. bromo precursors) .

Basic: How should researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structure via characteristic shifts:

- 19F NMR : Fluorine substitution is confirmed by a singlet near δ -129 ppm .

- Vibrational Spectroscopy : FT-IR identifies B-O stretches (1340–1310 cm⁻¹) and C-F stretches (1200–1100 cm⁻¹) .

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, particularly the planar geometry around the boron atom .

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this boronate ester?

Methodological Answer:

- Catalyst Selection : Use PdCl₂(dppf) or Pd(OAc)₂ with ligands like SPhos for electron-deficient aryl partners. Avoid bulky ligands to prevent steric hindrance .

- Solvent and Base : Employ THF/water mixtures with K₂CO₃ or CsF to stabilize the boronate intermediate. Anhydrous conditions minimize hydrolysis .

- Temperature Control : Reactions at 80–90°C balance yield and decomposition risks. Microwave-assisted synthesis can reduce reaction times .

- Side Reactions : Monitor for protodeboronation (common in acidic conditions) and homo-coupling (mitigated by degassing to remove O₂) .

Advanced: What factors influence the stability of the boronate ester under varying experimental conditions?

Methodological Answer:

- Hydrolytic Stability : The compound is sensitive to moisture. Store under inert gas (N₂/Ar) and use anhydrous solvents for long-term stability .

- Oxidative Reactivity : The boronate ester reacts rapidly with H₂O₂ via deboronation. This property is exploited in fluorescence probes but requires careful handling in oxidizing environments .

- Thermal Decomposition : Prolonged heating above 100°C leads to B-O bond cleavage. Use low-boiling solvents (e.g., DCM) for temperature-sensitive applications .

Advanced: How can contradictions between crystallographic and spectroscopic data be resolved?

Methodological Answer:

- Refinement Protocols : Use SHELXL for high-resolution crystallographic data to resolve bond-length discrepancies. Compare with DFT-optimized structures for validation .

- Dynamic Effects in NMR : Aromatic ring currents and fluorine’s electronegativity can distort NMR shifts. Use DEPT and NOESY to confirm spin-spin coupling patterns .

- Complementary Techniques : Pair X-ray diffraction with IR and MS data to cross-validate functional groups and molecular weight .

Advanced: What computational methods are suitable for studying reaction mechanisms involving this compound?

Methodological Answer:

- DFT Calculations : Model transition states for Suzuki coupling or deboronation using Gaussian or ORCA. Focus on B-C bond activation energies and charge distribution .

- Molecular Dynamics (MD) : Simulate solvent effects on reactivity (e.g., water’s role in hydrolysis) using AMBER or GROMACS .

- NBO Analysis : Investigate hyperconjugative interactions between boron and adjacent substituents to explain regioselectivity .

Application-Focused: How can this compound be used to design fluorescence probes for reactive oxygen species (ROS)?

Methodological Answer:

- Probe Design : Conjugate the boronate ester with fluorophores (e.g., anthracene or coumarin). The boronate acts as a ROS-responsive moiety, enabling H₂O₂ detection via fluorescence turn-on .

- Kinetic Optimization : Introduce electron-withdrawing groups (e.g., –CN) to accelerate deboronation. Solid/vapor reactions with primary amines enhance sensitivity (limit: 4.1 ppt H₂O₂) .

- Validation : Use UV-vis and fluorescence quenching assays to quantify reactivity. Compare with control boronate esters lacking substituents .

Advanced: What strategies mitigate competing pathways in C-H borylation reactions for synthesizing derivatives?

Methodological Answer:

- Directing Groups : Install temporary directing groups (e.g., –CONHR) to enhance regioselectivity during Ir-catalyzed C-H borylation .

- Steric Control : Use bulky ligands (e.g., dtbpy) to favor borylation at less hindered positions.

- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (80°C) favor thermodynamically stable isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.